molecular formula C12H22O4 B085449 Dibutyl succinate CAS No. 141-03-7

Dibutyl succinate

Cat. No. B085449
CAS RN: 141-03-7
M. Wt: 230.3 g/mol
InChI Key: YUXIBTJKHLUKBD-UHFFFAOYSA-N
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Patent
US08410306B2

Procedure details

For the esterification reaction, a three-neck flask (500 ml) with a water separator is used, in which n-butanol, 52 g of diammonium succinate and 0.45 g of para-toluenesulfonic acid are initially charged. The mixture is brought to boiling with stirring. During the reaction, the dibutyl succinate formed is enriched in the flask (together with butanol). The water/n-butanol azeotrope and NH3 are distilled off via the top and condensed in the water separator. The condensate is separated into a butanol phase and a water phase. The butanol phase is recycled into the flask. The reaction ran for a total of 240 hours.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[C:2]([O-:9])(=[O:8])[CH2:3][CH2:4][C:5]([O-:7])=[O:6].[NH4+].[NH4+].[C:12]1([CH3:22])[CH:17]=[CH:16]C(S(O)(=O)=O)=CC=1>C(O)CCC>[C:2]([O:9][CH2:22][CH2:12][CH2:17][CH3:16])(=[O:8])[CH2:3][CH2:4][C:5]([O:7][CH2:2][CH2:3][CH2:4][CH3:5])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
52 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are initially charged
CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)OCCCC)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.